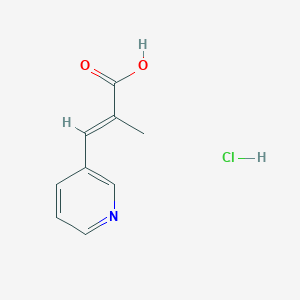

2-甲基-3-(吡啶-3-基)丙-2-烯酸盐酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including condensation and substitution. For example, paper describes the synthesis of a compound through the reaction of 2-(4-hydroxyphenyl)acetic acid with thionyl chloride, followed by condensation with pyrrolidine and further reactions with acetone, chloroform, and NaOH. Similarly, paper and detail the synthesis of a compound from l-tartaric acid, which undergoes substitution and recyclization reactions. These methods could potentially be adapted for the synthesis of "2-Methyl-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride" by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds related to "2-Methyl-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride" can be complex, as indicated by paper , which discusses the X-ray diffraction (XRD) analysis of a hydrochloride salt of a dihydroimidazo[1,2-a]pyridine derivative. The structural analysis of such compounds is crucial for understanding their chemical behavior and potential applications.

Chemical Reactions Analysis

The chemical reactions involving pyridinyl groups and carboxylic acids can be diverse. For instance, paper shows that 2-(pyridin-2-yl)ethanol can act as a protecting group for methacrylic acid, which can be removed chemically or thermally after polymerization. This indicates that pyridinyl-based compounds can participate in a variety of chemical transformations, which may include esterification, polymerization, and cleavage under specific conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to "2-Methyl-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride" are influenced by their molecular structure. The stability of these compounds under different conditions, such as acidic or alkaline environments, as well as their thermal stability, are important characteristics. Paper suggests that the 2-(pyridin-2-yl)ethyl protecting group is stable under acidic conditions and resists catalytic hydrogenolysis, which could be relevant for the stability of "2-Methyl-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride".

科学研究应用

合成药物化合物

2-甲基-3-(吡啶-3-基)丙-2-烯酸盐酸盐参与多种药物化合物的合成。一个典型的例子是合成 (S)-氯吡格雷,一种有效的噻吩并吡啶类抗血栓和抗血小板药物,以 Plavix 和 Iscover 的名称销售。(S)-氯吡格雷的巨大需求刺激了各种合成方法的发展,突出了 2-甲基-3-(吡啶-3-基)丙-2-烯酸盐酸盐在制药工业中的作用。Saeed 等人 (2017) 的综述全面讨论了 (S)-氯吡格雷的合成方法,深入了解每种方法的优点和局限性,这对于该领域的进一步发展至关重要 (Saeed 等人,2017)。

吡啶化合物的化学

吡啶化合物(包括 2-甲基-3-(吡啶-3-基)丙-2-烯酸盐酸盐)的化学和性质是另一个广泛的研究领域。Boča 等人 (2011) 全面综述了 2,6-双-(苯并咪唑-2-基)-吡啶和 2,6-双-(苯并噻唑-2-基)-吡啶等化合物的化学,包括它们的不同的质子化/去质子化形式和络合物。这篇综述强调了了解吡啶化合物可变化学的重要性,以便在制药和材料科学等各个领域应用其潜在应用 (Boča 等人,2011)。

生物聚合物改性

生物聚合物的化学改性代表了 2-甲基-3-(吡啶-3-基)丙-2-烯酸盐酸盐的另一个重要应用。Petzold-Welcke 等人 (2014) 描述了将半纤维素木聚糖改性为具有特定性质的生物聚合物醚和酯。该过程涉及各种化学反应,可能包括与吡啶化合物的反应。这些改性的生物聚合物在药物递送和造纸强度添加剂中得到应用,展示了化学改性在创造具有定制化特性的材料方面的多功能性 (Petzold-Welcke 等人,2014)。

药物代谢中的抑制剂

2-甲基-3-(吡啶-3-基)丙-2-烯酸盐酸盐的作用延伸到药物代谢领域,在那里它可以用作细胞色素 P450 同工型的抑制剂。Khojasteh 等人 (2011) 讨论了包括吡啶衍生物在内的化学抑制剂在药物代谢中的选择性和效力。药物代谢的精确调节对于防止药物相互作用并确保药物的安全性与有效性至关重要 (Khojasteh 等人,2011)。

安全和危害

未来方向

The future directions for the use of “2-Methyl-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride” would depend on the specific field of study or application. As it is used for research purposes , it could potentially be used in the development of new synthetic methods, materials, or bioactive compounds.

属性

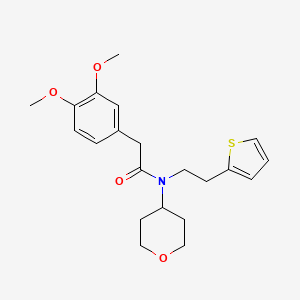

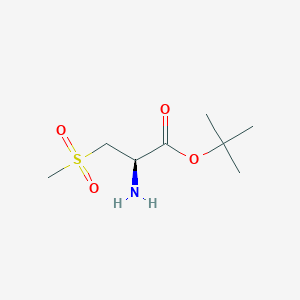

IUPAC Name |

(E)-2-methyl-3-pyridin-3-ylprop-2-enoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2.ClH/c1-7(9(11)12)5-8-3-2-4-10-6-8;/h2-6H,1H3,(H,11,12);1H/b7-5+; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNGUUQQCFHXSY-GZOLSCHFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CN=CC=C1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CN=CC=C1)/C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B3013580.png)

![(4Z)-4-[(4-methylphenyl)methylidene]-2,5-diphenylpyrazol-3-one](/img/structure/B3013588.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3013590.png)

![2-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3013603.png)